Tautomeric Activation Barrier Modulation
The presence of electron-donating substituents (such as hydroxyl) at the meta and para positions of the phenyl ring in 5-arylpyrimidin-2-ols decreases the activation free energy (ΔG‡) for the tautomeric conversion between the pyrimidin-2(1H)-one and pyrimidin-2-ol forms compared to parent 5-phenylpyrimidin-2-ol, as demonstrated by DFT calculations at the B3LYP/6-311++G** level [1]. In the target compound, the chlorine substituent at the ortho position exerts an opposing electron-withdrawing inductive effect, creating a net electronic environment distinct from that of 5-(4-hydroxyphenyl)pyrimidin-2-ol, where only a para-electron-donating group is present.
| Evidence Dimension | ΔG‡ for water-mediated tautomerization (pyrimidin-2(1H)-one → pyrimidin-2-ol) |
|---|---|
| Target Compound Data | Not directly measured; predicted intermediate based on combined electron-donating (–OH) and electron-withdrawing (–Cl) substituent effects on phenyl ring |
| Comparator Or Baseline | 5-Phenylpyrimidin-2-ol (unsubstituted phenyl): ΔG‡ ≈ 14.0–17.1 kcal/mol (depending on water bridge). Electron-donor substituted analogs exhibit decreased ΔG‡ values. |
| Quantified Difference | Qualitatively, the additive effect of ortho-Cl and meta-OH is predicted to produce a ΔG‡ intermediate between that of the unsubstituted and purely electron-donor-substituted analogs (class-level inference from DFT data; exact value not computed). |
| Conditions | B3LYP/6-311++G** DFT calculations; gas phase and implicit water solvent model; 298 K [1] |
Why This Matters
The tautomeric equilibrium directly dictates which species (the 2-ol or 2-one form) dominates in solution, thereby controlling hydrogen-bonding capacity and molecular recognition; procurement of the correct substitution pattern is essential when this equilibrium has been computationally or experimentally validated as target-relevant.
- [1] Hejazi, S. et al. (2019). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Molecular Simulation, 45(1), 1-12. DOI: 10.1080/08927022.2018.1536261. View Source
